- Preparation of spiro azole compounds as inhibitors of beta-secretase, World Intellectual Property Organization, , ,
Cas no 93670-18-9 (3-(4-bromophenoxy)propanoic acid)

93670-18-9 structure
商品名:3-(4-bromophenoxy)propanoic acid
3-(4-bromophenoxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenoxy)propanoic acid
- 3-(4-bromo-phenoxy)-propionic acid
- 3-(4-Brom-phenoxy)-propionsaeure
- 3-(4-Bromophenoxy)propanoic acid (ACI)
- Propionic acid, 3-(p-bromophenoxy)- (5CI)
- 3-(4-Bromophenoxy)propionic acid
- EN300-36302
- 3-(4-bromophenoxy)propanoicacid
- SCHEMBL1822418
- AKOS000131718
- 93670-18-9
- MFCD02295727
- SY123396
- Z240085156
- CS-0157428
- AN-829/13156514
- IGFOICGMVYKSCD-UHFFFAOYSA-N
- DA-25207
- AB01330730-02
- NCGC00336795-01
- DTXSID50428679
- AS-61073
-
- MDL: MFCD02295727
- インチ: 1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChIKey: IGFOICGMVYKSCD-UHFFFAOYSA-N
- ほほえんだ: O=C(CCOC1C=CC(Br)=CC=1)O
計算された属性
- せいみつぶんしりょう: 243.97400
- どういたいしつりょう: 243.97351g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- PSA: 46.53000
- LogP: 2.30260
3-(4-bromophenoxy)propanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-bromophenoxy)propanoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(4-bromophenoxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36302-2.5g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 2.5g |
$154.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-25g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 25g |
¥11709.0 | 2022-04-28 | |
eNovation Chemicals LLC | D917481-5g |
3-(4-Bromophenoxy)propanoic Acid |
93670-18-9 | 95% | 5g |
$370 | 2023-09-03 | |
Enamine | EN300-36302-0.25g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.25g |
$38.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396-1g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 1g |
¥2414.00 | 2023-09-05 | ||
TRC | B805663-500mg |
3-(4-Bromophenoxy)Propanoic Acid |
93670-18-9 | 500mg |
$ 275.00 | 2022-04-02 | ||
Enamine | EN300-36302-0.1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 95.0% | 0.1g |
$26.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B22870-5g |
3-(4-Bromophenoxy)propanoic acid |
93670-18-9 | 97% | 5g |
¥3909.0 | 2022-04-28 | |
SHENG KE LU SI SHENG WU JI SHU | sc-344396A-5g |
3-(4-bromophenoxy)propanoic acid, |
93670-18-9 | 5g |
¥7243.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RF338-1g |
3-(4-bromophenoxy)propanoic acid |
93670-18-9 | 98% | 1g |
924.0CNY | 2021-07-17 |
3-(4-bromophenoxy)propanoic acid 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; reflux; 2 h, reflux; reflux → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- Preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Formic acid , Hydrochloric acid Solvents: Water ; 24 h, heated
リファレンス
- Efficient Synthesis of Chromones with Alkenyl Functionalities by the Heck ReactionAustralian Journal of Chemistry, 2010, 63(11), 1582-1593,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide Solvents: Water ; 30 min
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
1.2 Reagents: Potassium hydroxide Solvents: Water ; rt; 6 h, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled; pH 3 - 4
リファレンス
- Chroman-like compound as antiarrhythmic agent and its preparation, China, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 75 °C; 12 h, 75 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Copper-Catalyzed Asymmetric Hydroboration of 2H-Chromenes Using a Chiral Diphosphine LigandJournal of Organic Chemistry, 2019, 84(13), 8638-8645,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
リファレンス
- Preparation of 1H-indazole derivatives as HSD17B13 inhibitors and uses thereof, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; reflux
リファレンス
- Hydrated ferric sulfate-catalyzed reactions of indole with aldehydes, ketones, cyclic ketones, and chromanones: Synthesis of bisindoles and trisindolesTetrahedron, 2017, 73(27-28), 3913-3922,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
リファレンス
- Synthesis, evaluation and in silico molecular modeling of pyrrolyl-1,3,4-thiadiazole inhibitors of InhABioorganic Chemistry, 2015, 59, 151-167,
ごうせいかいろ 9
はんのうじょうけん
リファレンス
- Benzofuran- and benzothiophenecarboxylic acid derivatives, European Patent Organization, , ,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
リファレンス
- Investigation on the Surface-Confined Self-Assembly Stabilized by Hydrogen Bonds of Urea and Amide Groups: Quantitative Analysis of Concentration Dependence of Surface CoverageChemistry - An Asian Journal, 2015, 10(9), 1926-1931,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Hydrochloric acid ; 1 - 2 h, 80 - 90 °C
リファレンス
- Acid activated montmorillonite K-10 mediated intramolecular acylation: simple and convenient synthesis of 4-chromanonesTetrahedron Letters, 2021, 82,,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
リファレンス
- Preparation method of 6-bromo-4-hydro chromone, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
リファレンス
- Synthesis of β-(aryloxy)propionic acids and chroman-4-ones under microwave irradiationHebei Daxue Xuebao, 2008, 28(4), 399-402,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Sodium hydroxide Solvents: Water ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
リファレンス
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
3-(4-bromophenoxy)propanoic acid Raw materials
- 3-Bromopropionic acid
- 3-(4-Bromophenoxy)propanenitrile
- 3-Phenoxypropanoic Acid
- 3-Chloropropanoic acid
3-(4-bromophenoxy)propanoic acid Preparation Products
3-(4-bromophenoxy)propanoic acid 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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推奨される供給者
Amadis Chemical Company Limited
(CAS:93670-18-9)3-(4-bromophenoxy)propanoic acid

清らかである:99%/99%
はかる:5g/25g
価格 ($):257.0/910.0